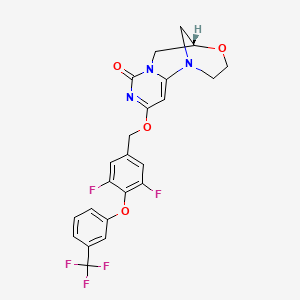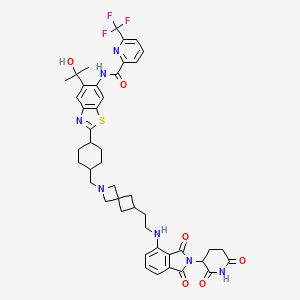
KRAS G12D inhibitor 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 16 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation results in the substitution of glycine with aspartic acid at position 12, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
Méthodes De Préparation
The synthesis of KRAS G12D inhibitor 16 involves a series of chemical reactions, including the formation of a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
KRAS G12D inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
KRAS G12D inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12D inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma.
Mécanisme D'action
KRAS G12D inhibitor 16 exerts its effects by binding to the KRAS G12D mutant protein, preventing the exchange of guanosine diphosphate for guanosine triphosphate. This inhibition disrupts the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-MTOR pathways, which are crucial for cell proliferation and survival. The compound’s selectivity for the KRAS G12D mutation ensures targeted inhibition of cancer cells with minimal off-target effects .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 16 is unique compared to other KRAS inhibitors due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include:
MRTX1133: A non-covalent inhibitor with high affinity for KRAS G12D.
TH-Z835: Another potent inhibitor that forms a salt bridge with the aspartic acid residue of KRAS G12D.
HRS-4642: A selective inhibitor with high affinity for KRAS G12D.
This compound stands out due to its unique binding mechanism and potential for therapeutic applications in cancers with the KRAS G12D mutation.
Propriétés
Formule moléculaire |
C32H39IN6O3 |
|---|---|
Poids moléculaire |
682.6 g/mol |
Nom IUPAC |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2 |
Clé InChI |
MWSOTQXCCZLZSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


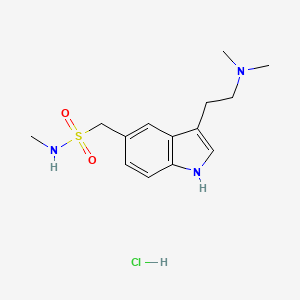
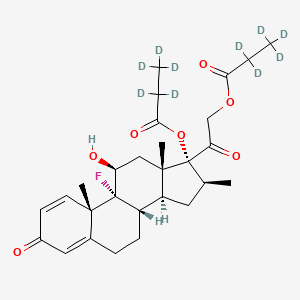

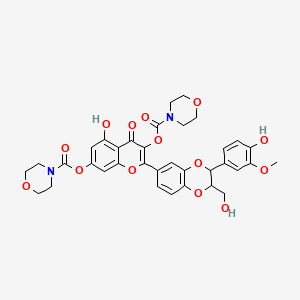
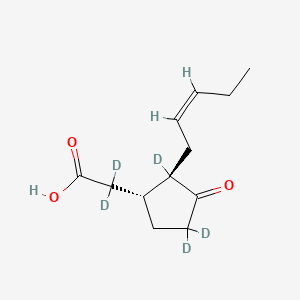
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)

![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
